5-Isopropyl-2-methoxybenzyl methanesulfonate
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Overview
Description
5-Isopropyl-2-methoxybenzyl methanesulfonate: is an organic compound with the molecular formula C12H18O4S . It is a derivative of benzenemethanol, where the benzyl group is substituted with an isopropyl group at the 5-position and a methoxy group at the 2-position, and the hydroxyl group is replaced by a methanesulfonate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-isopropyl-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity, and implementing appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The aromatic ring and the isopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products:
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding benzylamine derivative.
Oxidation: Oxidation of the isopropyl group can yield the corresponding carboxylic acid.
Reduction: Reduction of the aromatic ring can yield cyclohexane derivatives.
Scientific Research Applications
Chemistry: 5-Isopropyl-2-methoxybenzyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methoxybenzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which can lead to the formation of reactive intermediates . These intermediates can then participate in various chemical reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
- Methyl methanesulfonate (MMS)
- Ethyl methanesulfonate (EMS)
- Isopropyl methanesulfonate (IPMS)
Comparison: 5-Isopropyl-2-methoxybenzyl methanesulfonate is unique due to the presence of the isopropyl and methoxy groups on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, MMS, EMS, and IPMS are simpler alkyl methanesulfonates without additional substituents on the benzyl ring .
Properties
Molecular Formula |
C12H18O4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-9(2)10-5-6-12(15-3)11(7-10)8-16-17(4,13)14/h5-7,9H,8H2,1-4H3 |
InChI Key |
OEPUORHDKRZRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)COS(=O)(=O)C |
Origin of Product |
United States |
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